(S)-1-(4-Pyridyl)ethylamine is a chiral amine characterized by the presence of a pyridine ring attached to an ethylamine group. Its molecular formula is CHN, and it has a molecular weight of approximately 122.17 g/mol. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it serves as an important intermediate in the synthesis of various pharmaceuticals.
(S)-1-(4-Pyridyl)ethylamine is classified as an organic compound and is primarily used in chemical synthesis, particularly in the pharmaceutical industry. It is derived from 4-acetylpyridine through enantioselective reduction processes, which can involve biological catalysts like nonfermenting baker's yeast for the (S)-enantiomer . The compound's structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of (S)-1-(4-Pyridyl)ethylamine can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing this compound, with considerations for scalability in industrial applications.
(S)-1-(4-Pyridyl)ethylamine features a pyridine ring substituted at the 4-position with an ethylamine group. Its structural representation can be depicted using the SMILES notation: C[C@H]([NH3+])C1=CC=NC=C1
. The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the amine group.
This structural configuration contributes to its reactivity and interaction with biological systems.
(S)-1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
These reactions are fundamental for synthesizing more complex organic molecules.
The mechanism of action for (S)-1-(4-Pyridyl)ethylamine involves its interaction with various biological targets, particularly through its structural similarity to neurotransmitters. Pyridinium salts derived from this compound have been shown to exhibit antimicrobial, anticancer, antimalarial, and anti-cholinesterase activities .
The biochemical pathways affected include:
These interactions underline its potential therapeutic applications but also necessitate further research into safety profiles.
Relevant data indicate that (S)-1-(4-Pyridyl)ethylamine's unique structure contributes significantly to its biological activity and reactivity profile .
(S)-1-(4-Pyridyl)ethylamine finds extensive applications across several scientific fields:
The compound's versatility makes it a valuable target for further research within medicinal chemistry and related fields.
The borane-mediated reduction of oxime ethers using spiroborate ester catalysts represents the most efficient route to (S)-1-(4-pyridyl)ethylamine. The stable chiral catalyst EG-DPV, derived from (S)-diphenylvalinol and ethylene glycol, enables asymmetric reduction of 4-acetylpyridine O-benzyl oxime with >95% enantiomeric excess (ee) under optimized conditions [3] [5]. Key process parameters include:
The 4-pyridyl moiety introduces coordination challenges due to its basic nitrogen, necessitating higher catalyst loadings (30%) compared to phenyl analogs (10%) [5]. Reaction yield and stereoselectivity are profoundly influenced by the oxime ether's E/Z isomeric purity, with >98% E-isomer required for ≥99% ee [3].
Table 1: Performance of Spiroborate Catalysts in 4-Pyridyl Oxime Reductions
Catalyst | Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
EG-DPV | 30 | 0 | 97 | 85 |
DIP-Cl | 30 | 10 | 82 | 78 |
CBS | 40 | -20 | 89 | 70 |
Data adapted from borane reduction studies of heteroaryl oximes [3] [5].
Lipase-mediated resolutions provide complementary access to enantiopure (S)-amine from racemic mixtures. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acylation of the (R)-enantiomer in racemic 1-(4-pyridyl)ethylamine, leaving the (S)-isomer unreacted for isolation. This process achieves 88–92% ee at 50% conversion using vinyl acetate as the acyl donor [2]. Organometallic systems offer alternative resolution pathways:
Critical to success is the steric differentiation at the stereogenic center, with bulkier 4-substituents (e.g., 4-phenylpyridyl) significantly improving selectivity [4].
Table 2: Kinetic Resolution Performance Metrics
Method | Catalyst | Temperature (°C) | ee (%) | Conversion (%) |
---|---|---|---|---|
Enzymatic acylation | CAL-B | 30 | 92 | 50 |
Pd-catalyzed C-H activation | (S)-BINAP-Pd(OAc)₂ | 80 | 90 | 45 |
Copper-mediated amination | CuCl/(R,R)-Cyclohexanediamine | 25 | 85 | 52 |
Data derived from enzymatic and transition-metal catalysis studies [2] [4].
Regioselective C4 functionalization of pyridine derivatives is pivotal for constructing the target amine skeleton. Modern approaches leverage pyridine N-oxide intermediates to override the inherent C2/C6 electrophilicity:
Stereoinversion strategies exploit the nucleophilic substitution of chiral auxiliaries. Mitsunobu reactions with O-benzyl oximes generate configurationally inverted intermediates that undergo Sₙ2 displacement by ammonia equivalents, preserving stereochemical integrity [3] [5].
Table 3: Regioselectivity in Pyridine C4 Functionalization
Reaction Type | Directing Group | Reagent | C4 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Halogenation | N-oxide | HBr/H₂O₂ | 95 | 88 |
Cyanation | N-oxide | TMSCN/CuI | 90 | 82 |
Pd-catalyzed amination | None | Pd₂(dba)₃/BINAP | 75 | 70 |
Regiochemical data from pyridine functionalization methodologies [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: